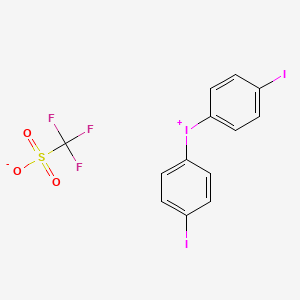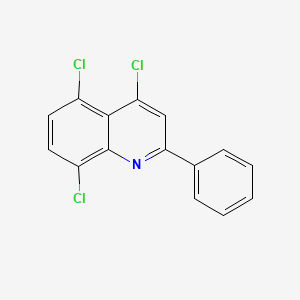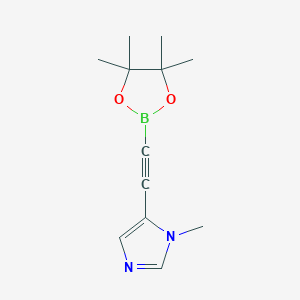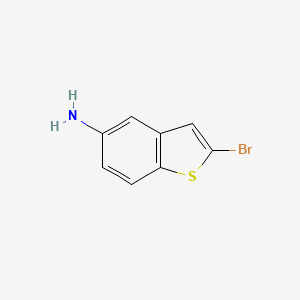
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(lll)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its luminescent properties. The compound is often used in various scientific and industrial applications due to its unique ability to emit light when excited by certain wavelengths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 1,10-phenanthroline in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of europium.
Reduction: Reduction reactions can convert the europium(III) complex to europium(II) under controlled conditions.
Substitution: Ligand substitution reactions can occur, where the 1,10-phenanthroline or dibenzoylmethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) complexes .
Wissenschaftliche Forschungsanwendungen
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) has a wide range of scientific research applications:
Chemistry: Used as a luminescent probe in various chemical analyses and as a catalyst in organic reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Wirkmechanismus
The luminescent properties of Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) are due to the europium ion’s ability to absorb energy and re-emit it as visible light. The energy absorption occurs through the ligands, which transfer the energy to the europium ion, leading to its excitation. The excited europium ion then returns to its ground state by emitting light, typically in the red region of the spectrum .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(dibenzoylmethane) mono(5-amino-1,10-phenanthroline)europium(III): Similar in structure but with an amino group on the phenanthroline ligand.
Tris(8-hydroxyquinolinato)erbium(III): Another luminescent metal complex but with erbium instead of europium.
Europium(III) acetylacetonate hydrate: A different europium complex with acetylacetonate ligands.
Uniqueness
Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which provide distinct luminescent properties and make it particularly useful in applications requiring red light emission .
Eigenschaften
Molekularformel |
C57H44EuN2O6 |
|---|---|
Molekulargewicht |
1004.9 g/mol |
IUPAC-Name |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b2*14-11+;14-11-;; |
InChI-Schlüssel |
DYKOLWWJTALFFU-UWZOBLFSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)

![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)




![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
